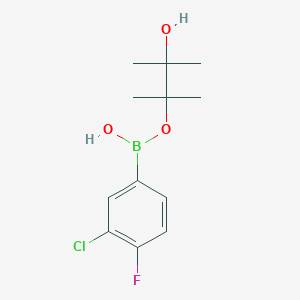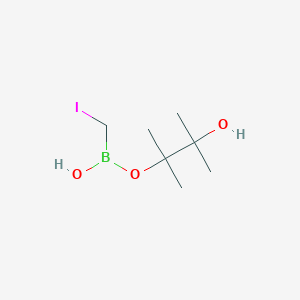
lanthanum(3+);triacetate;hydrate
Descripción general
Descripción
lanthanum(3+);triacetate;hydrate is an inorganic compound, a salt of lanthanum with acetic acid. Its chemical formula is La(CH₃COO)₃·H₂O. This compound forms colorless crystals and is soluble in water. This compound is used in various industrial applications, including specialty glass manufacturing, water treatment, and as a catalyst in the pharmaceutical industry .
Métodos De Preparación
lanthanum(3+);triacetate;hydrate can be synthesized through several methods:
Reaction with Acetic Acid: Lanthanum oxide reacts with acetic acid to form lanthanum acetate monohydrate. The reaction is typically carried out at room temperature with a solid-liquid ratio of lanthanum oxide to glacial acetic acid.
Reaction with Acetic Anhydride: Lanthanum oxide reacts with acetic anhydride to form lanthanum acetate.
Análisis De Reacciones Químicas
lanthanum(3+);triacetate;hydrate undergoes various chemical reactions:
Decomposition: When heated, lanthanum acetate monohydrate decomposes to form lanthanum oxide and acetic acid.
Coordination Reactions: Lanthanum acetate can form coordination complexes with various ligands, such as tetraethoxysilane and acetic acid, to produce binary oxide systems.
Substitution Reactions: Lanthanum acetate can participate in substitution reactions where the acetate ligands are replaced by other ligands, forming new compounds.
Aplicaciones Científicas De Investigación
lanthanum(3+);triacetate;hydrate has numerous scientific research applications:
Material Science: Lanthanum acetate is used in the synthesis of lanthanum-based materials, such as lanthanum oxyfluoride films and lanthanum barium copper oxide nanoparticles.
Water Treatment: It is employed in water treatment processes to remove phosphates and other contaminants.
Glass Manufacturing: Lanthanum acetate is used in the production of specialty glasses with unique optical properties.
Mecanismo De Acción
The mechanism of action of lanthanum acetate monohydrate involves its ability to form coordination complexes and participate in various chemical reactions. In catalysis, lanthanum acetate acts as a Lewis acid, facilitating the formation of reaction intermediates and enhancing reaction rates. In water treatment, lanthanum acetate binds to phosphate ions, forming insoluble lanthanum phosphate complexes that can be removed from the water .
Comparación Con Compuestos Similares
lanthanum(3+);triacetate;hydrate can be compared with other lanthanum compounds, such as:
Lanthanum Carbonate: Used as a phosphate binder in medical applications to treat hyperphosphatemia in patients with chronic kidney disease.
Lanthanum Propionate Monohydrate: Similar to lanthanum acetate, it forms coordination complexes and is used in various industrial applications.
Lanthanum Nitrate: Used in the production of other lanthanum compounds and as a catalyst in organic synthesis.
This compound is unique due to its specific coordination properties and its applications in catalysis, material science, and water treatment.
Propiedades
IUPAC Name |
lanthanum(3+);triacetate;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H4O2.La.H2O/c3*1-2(3)4;;/h3*1H3,(H,3,4);;1H2/q;;;+3;/p-3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRKCZRMEPGLHRN-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].O.[La+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11LaO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[(2-Methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B7969915.png)






![sodium;2-[[(4R)-4-[(3R,10S,12S,13R,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B7969988.png)

